molecular formula C13H12ClNO B14113534 3-Chloro-4-(p-tolylamino)phenol

3-Chloro-4-(p-tolylamino)phenol

Cat. No.: B14113534
M. Wt: 233.69 g/mol
InChI Key: KCCRUSHRLKIHRM-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxy-4’-methyldiphenylamine is an organic compound with a molecular formula of C13H12ClNO It is characterized by the presence of a chloro group, a hydroxy group, and a methyl group attached to a diphenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-hydroxy-4’-methyldiphenylamine typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-chloro-1-methylbenzene with hydroxide ion, which produces 4-methylbenzyne. This intermediate then reacts with a nucleophile to form the desired product .

Industrial Production Methods

Industrial production of 2-Chloro-4-hydroxy-4’-methyldiphenylamine may involve large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-hydroxy-4’-methyldiphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Phenols

Scientific Research Applications

2-Chloro-4-hydroxy-4’-methyldiphenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-hydroxy-4’-methyldiphenylamine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in electrophilic aromatic substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-hydroxy-4’-methyldiphenylamine
  • 2,4-Dichlorophenol
  • 4-Methylbenzoic acid

Comparison

2-Chloro-4-hydroxy-4’-methyldiphenylamine is unique due to the presence of both a chloro and a hydroxy group on the diphenylamine structure. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to similar compounds like 2,4-dichlorophenol and 4-methylbenzoic acid, which lack either the hydroxy or the chloro group .

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

3-chloro-4-(4-methylanilino)phenol

InChI

InChI=1S/C13H12ClNO/c1-9-2-4-10(5-3-9)15-13-7-6-11(16)8-12(13)14/h2-8,15-16H,1H3

InChI Key

KCCRUSHRLKIHRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)O)Cl

Origin of Product

United States

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